![molecular formula C12H14N2O6S B2992649 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 331828-49-0](/img/structure/B2992649.png)
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
説明
“1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” is a chemical compound with the linear formula C11H14N2O4S . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The compound can be synthesized by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . Sodium carbonate (Na2CO3, 5 mmol) was added to a solution of 4-hydroxyproline (5 mmol) in water (15 mL) with continuous stirring until all the solutes dissolved. The solution was cooled to -5 °C and 4-nitrobenzenesulfonyl chloride (5 mmol) was added .Molecular Structure Analysis
The compound was characterized using single crystal X-ray diffraction studies . The title compound was found to have crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 . The S1-N1 bond length of 1.628 (2) Å was a strong indication of the formation of the title compound .Chemical Reactions Analysis
The absence of characteristic downfield 1 H NMR peak of pyrrolidine ring and the presence of S–N stretching vibration at 857.82 cm −1 on the FTIR are strong indications for the formation of the sulfonamide .Physical and Chemical Properties Analysis
The compound has a molecular formula of C11H14N2O4S and a molecular weight of 314.31 . Further physical and chemical properties are not available in the search results.科学的研究の応用
Anticancer Agents Synthesis
A study led by Rehman et al. (2018) involved the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents. This research highlights the potential of such compounds, including derivatives of 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid, in developing promising anticancer drugs. The synthesized compounds showed strong anticancer activity in in vitro studies, suggesting further in vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).
Crystal Structures Analysis
Jin et al. (2015) conducted a study on the crystal structures of salts derived from piperidine with naphthalene-1,5-disulfonic acid and 4-nitrophthalic acid. The research detailed the molecular interactions and structural stability contributed by hydrogen bonding and other non-covalent interactions. This study provides insights into the structural aspects of similar piperidine-based compounds, including those related to this compound, which could have implications in the design of new materials or drugs (Jin et al., 2015).
N-Sulfonyl Pictet–Spengler Reaction
Liu et al. (2006) reported a high yielding synthesis of variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] compounds using N-(2-nitrophenyl)sulfonyl as both an activating and protecting group. This method represents a significant advancement in the synthesis of complex nitrogen-containing heterocycles, showcasing the versatility of N-sulfonyl compounds in facilitating key synthetic transformations (Liu et al., 2006).
Spectroscopic and Theoretical Studies
Anioła et al. (2016) carried out spectroscopic and theoretical studies on complexes formed by piperidinium-3-carboxylic acid with 2,6-dichloro-4-nitrophenolate. Their research delves into the hydrogen bonding interactions and structural dynamics of these complexes, providing valuable information for understanding the chemical behavior of related sulfonamide compounds in various environments (Anioła et al., 2016).
Chemoselective Synthesis
Yang et al. (2013) developed a one-pot chemoselective synthesis strategy for aryl carboxamido sulfonic acid derivatives. This research underscores the efficiency of chemoselective reactions in producing key sulfonamide structures, which are crucial in pharmaceutical development. The study presents an efficient method to incorporate sulfonamide functionalities into aromatic compounds, including strategies that could be applied to synthesize derivatives of this compound (Yang et al., 2013).
作用機序
Target of Action
Sulfonamide compounds are generally known to inhibit carbonic anhydrase enzymes, which play a crucial role in maintaining ph and fluid balance in the body .
Mode of Action
Sulfonamides typically act by mimicking the natural substrate of their target enzyme, thereby inhibiting the enzyme’s activity . This results in disruption of the biochemical processes that rely on the enzyme.
Biochemical Pathways
Inhibition of carbonic anhydrase enzymes can disrupt several biochemical pathways, including those involved in the transport of carbon dioxide and ions, ph regulation, and fluid balance .
Result of Action
The inhibition of carbonic anhydrase enzymes can lead to a variety of effects, including changes in ph and ion balance, which can disrupt normal cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target enzymes .
特性
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-5-7-13(8-6-9)21(19,20)11-3-1-10(2-4-11)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSKDSWGZNOIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


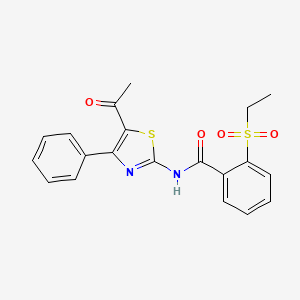
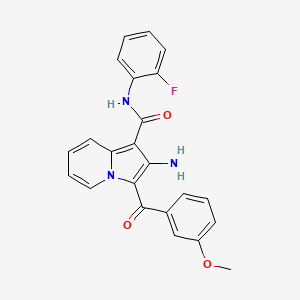
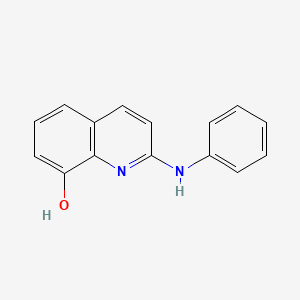
![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)
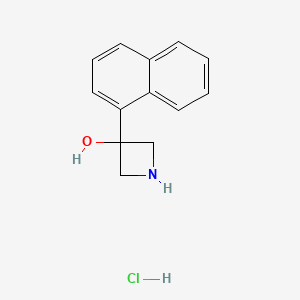
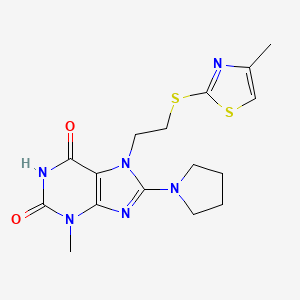
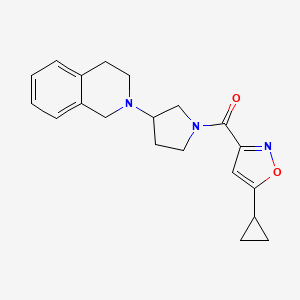

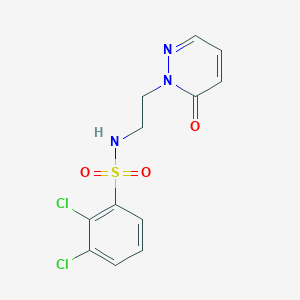
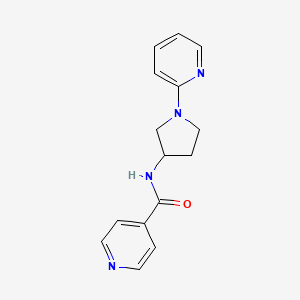
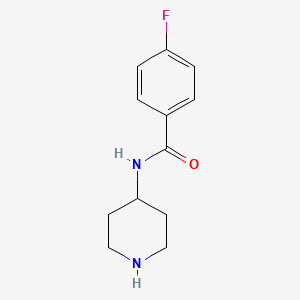
![2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2992587.png)
